molecular formula C11H5F2N3O2S B8303824 2-(4,5-Difluoro-2-nitro-phenylamino)-thiophene-3-carbonitrile

2-(4,5-Difluoro-2-nitro-phenylamino)-thiophene-3-carbonitrile

Cat. No.: B8303824
M. Wt: 281.24 g/mol
InChI Key: NNVKDSVESUGRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Difluoro-2-nitro-phenylamino)-thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C11H5F2N3O2S and its molecular weight is 281.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H5F2N3O2S

Molecular Weight

281.24 g/mol

IUPAC Name

2-(4,5-difluoro-2-nitroanilino)thiophene-3-carbonitrile

InChI

InChI=1S/C11H5F2N3O2S/c12-7-3-9(10(16(17)18)4-8(7)13)15-11-6(5-14)1-2-19-11/h1-4,15H

InChI Key

NNVKDSVESUGRNO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C#N)NC2=CC(=C(C=C2[N+](=O)[O-])F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine 2,4,5-trifluoro-nitrobenzene (5.00 g, 24.24 mmol), 2-aminothiophene-3-carbonitrile (3.51 g, 28.24 mmol), and anhydrous THF (30.0 ml). Cool the mixture to 10° and then slowly add NaH (2.26 g, 56.47 mmol, 60% dispersion in mineral oil) while keeping the temperature less than 10°. Warm the mixture to ambient temperature after NaH addition is complete. Stir the mixture at ambient temperature for 24 hours and then pour it onto ice chips. Extract the aqueous with ethyl acetate and then wash (brine), dry (sodium sulfate), and reduce the organic to residue. Purify the residue on silica gel using hexanes/dichloromethane (35:65) to give 4.06 g (51%) of the title compound as a red solid: mass spectrum (ion spray): m/z=280.0 (M−1).
Quantity
5 g
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3.51 g
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reactant
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2.26 g
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0 (± 1) mol
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30 mL
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Yield
51%

Synthesis routes and methods II

Procedure details

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